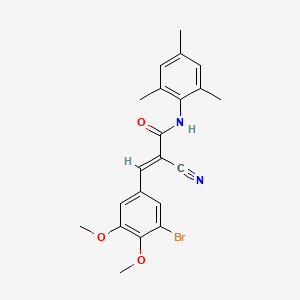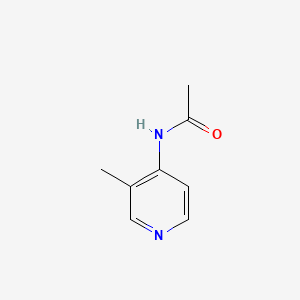
5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
科学的研究の応用
Chemical Characteristics and Synthesis
5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide is a compound with potential interest in the field of medicinal chemistry due to its structural features. The presence of a pyridine ring, piperidine moiety, and nicotinamide group suggests versatility in biological activity and chemical reactivity. In the context of chemical synthesis, the regioselectivity in the bromination of unsymmetrical dimethylated pyridines plays a crucial role in the synthesis of such compounds. Thapa et al. (2014) explored the regioselectivity of bromination in unsymmetrical dimethylpyridines, highlighting the importance of understanding the influence of nitrogen in the ring on bromination outcomes, which is relevant for synthesizing compounds like this compound (Thapa, Rajesh, et al., 2014).
Biological Activity and Drug Discovery
The pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry for the development of compounds for treating human diseases. Li Petri et al. (2021) reviewed the use of pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, emphasizing the scaffold's versatility in drug discovery due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules (Li Petri, Giovanna, et al., 2021).
Targeting Neurotransmitter Receptors
Compounds with structural similarities to this compound have been explored for their potential to target neurotransmitter receptors, particularly in the context of depression. Wang et al. (2019) reviewed antidepressants targeting the 5-HT1A receptor, including the relevance of functional groups such as piperazine, piperidine, and pyrimidine, which are found in the compound of interest. These functional groups are thought to be sites of activity, indicating the potential for this compound and similar compounds to modulate neurotransmitter systems (Wang, Le, et al., 2019).
特性
IUPAC Name |
5-bromo-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c18-15-8-14(10-20-11-15)17(23)21-9-13-3-6-22(7-4-13)16-2-1-5-19-12-16/h1-2,5,8,10-13H,3-4,6-7,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGIFHWBSPWZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2720701.png)
![N-[4-(Difluoromethoxy)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2720703.png)
![(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2720704.png)

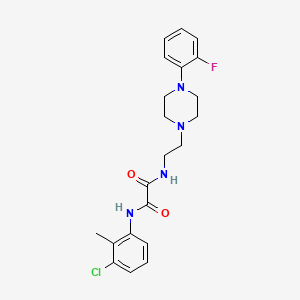

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2720709.png)
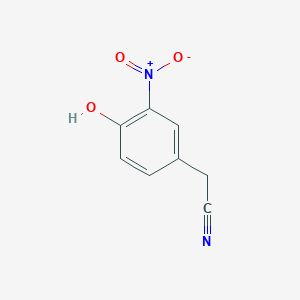
![N-(2-ethyl-6-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2720712.png)
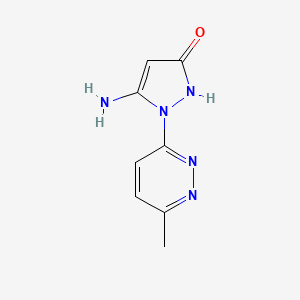
![9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2720717.png)
